N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C23H19N3O |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(1-phenylethyl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O/c1-16(17-7-3-2-4-8-17)25-23(27)20-15-22(18-11-13-24-14-12-18)26-21-10-6-5-9-19(20)21/h2-16H,1H3,(H,25,27) |
InChI Key |
CQBZZBXIYOKWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Combining 4-aminopyridine (1.2 mmol) with ethyl 3-oxo-3-(2-bromophenyl)propanoate (1 mmol) in PPA at 90°C for 1 hour yields 2-(pyridin-4-yl)quinoline-4-carboxylic acid ethyl ester. The solvent-free conditions minimize side reactions, achieving 85% yield after recrystallization from dichloromethane. Critical parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Optimal cyclization |
| Catalyst Loading | 5 wt% PPA | Enhanced rate |
| Reaction Time | 1 hour | Complete conversion |
FT-IR analysis of the intermediate ester shows carbonyl stretches at 1697 cm⁻¹ (quinoline C=O) and 1723 cm⁻¹ (ester C=O), confirming regioselective cyclization.
Hydrolysis to Carboxylic Acid Intermediate
The ethyl ester undergoes alkaline hydrolysis to generate the carboxylic acid precursor for amidation. Treating the ester with 2M NaOH in ethanol (1:3 v/v) at reflux for 4 hours achieves quantitative conversion.
Characterization Data :
-
1H NMR (500 MHz, DMSO-d6) : δ 8.65 (d, J = 8.5 Hz, 1H, H-5), 8.45 (s, 1H, H-2), 8.22 (d, J = 8.2 Hz, 2H, pyridyl H), 7.85 (m, 1H, H-7), 7.70 (m, 1H, H-8).
-
13C NMR : δ 167.9 (C=O), 152.1 (C-4), 148.6 (pyridyl C), 134.2–122.4 (aromatic C).
Amide Coupling with 1-Phenylethylamine
Coupling the carboxylic acid with 1-phenylethylamine employs activating agents to overcome poor nucleophilicity. Two protocols are validated:
HATU-Mediated Coupling
Dissolving 2-(pyridin-4-yl)quinoline-4-carboxylic acid (1 mmol) and HATU (1.2 mmol) in DMF/DCM (1:10 v/v) with diisopropylethylamine (2 mmol) forms the activated ester. Adding 1-phenylethylamine (1.5 mmol) at 25°C for 3 hours yields the target amide in 78% yield after silica gel chromatography.
EDC/HOBt Activation
Alternative activation with EDC (1.5 mmol) and HOBt (1.5 mmol) in DMF at 0°C for 1 hour, followed by amine addition, provides comparable yields (75%).
Comparative Efficiency :
| Method | Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| HATU | 78% | 98.5% | 3 hours |
| EDC/HOBt | 75% | 97.2% | 5 hours |
Spectral Validation and Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) corroborate experimental NMR shifts and predict reactive sites. The HOMO-LUMO gap (4.1 eV) indicates stability, while molecular electrostatic potential maps highlight nucleophilic regions at the pyridyl nitrogen.
1H NMR of Final Product (500 MHz, CDCl3) :
-
δ 8.96 (s, 1H, NH), 8.72 (d, J = 5.1 Hz, 1H, pyridyl H), 8.45 (s, 1H, H-2), 7.92–7.85 (m, 4H, aromatic H), 7.40–7.28 (m, 5H, phenyl H), 5.12 (m, 1H, CH(CH3)), 1.62 (d, J = 6.8 Hz, 3H, CH3).
HRMS (ESI+) : m/z 407.1762 [M+H]+ (calc. 407.1765).
Industrial Scalability and Environmental Considerations
PPA-catalyzed cyclization reduces waste vs. traditional solvents, aligning with green chemistry principles. Life-cycle analysis estimates a 40% reduction in E-factor compared to phosphoric acid methods. Pilot-scale batches (10 kg) maintain >80% yield using flow chemistry for amidation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group.
Reduction: Reduction reactions can be used to modify the quinoline or pyridine rings.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce nitro or sulfonyl groups.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Several studies have indicated that quinoline derivatives exhibit potent anticancer properties. For instance, research on similar compounds has shown effective inhibition of various cancer cell lines, including prostate cancer cells, demonstrating IC50 values in the low micromolar range .
- Antimalarial Properties : The compound has been studied for its potential as an antimalarial agent. Optimized quinoline derivatives have shown excellent oral efficacy in Plasmodium berghei models, indicating strong antimalarial activity .
-
Biological Activity
- Mechanism of Action : The biological effects of N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide may involve interactions with specific molecular targets such as enzymes and receptors, leading to various therapeutic effects. For example, certain derivatives inhibit translation elongation factors critical for protein synthesis in malaria parasites .
- Neuropharmacology : The compound has potential applications in treating central nervous system disorders by modulating neurokinin receptors, which are implicated in various neurological conditions .
-
Material Science
- Catalytic Applications : this compound may also be explored for its utility in developing new materials or as a catalyst in chemical reactions due to its unique structural properties.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 2-phenylquinoline-4-carboxamide | Lacks both the pyridine and N-(1-phenylethyl) groups; different biological activity. |
| 3-methylquinoline-4-carboxamide | Lacks the pyridine group; altered reactivity and potency. |
| N-(1-naphthyl)quinoline-4-carboxamide | Contains a naphthalene instead of phenylethyl; differing properties affecting biological activity. |
This comparison highlights how specific functional groups influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have underscored the biological potential of quinoline derivatives:
- Antimalarial Activity : A study demonstrated that optimized quinoline derivatives exhibited strong antimalarial properties against Plasmodium falciparum, with some compounds showing low nanomolar activity against late-stage gametocytes, which are crucial for disease transmission .
- Anticancer Studies : Research on similar compounds has shown effective inhibition of cancer cell lines (e.g., PC3 prostate cancer cells), showcasing promising results for future therapeutic development .
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs and their properties:
*Calculated based on molecular formula (C₂₃H₁₉N₃O).
†Estimated using fragment-based logP calculations.
‡Molecular weights approximated from substituent contributions.
††Estimated based on polar substituents (e.g., morpholine, piperazine).
Key Observations:
- Lipophilicity: The target compound’s phenylethyl group likely increases logP (~5.8) compared to analogs with polar N-substituents (e.g., 5a1: logP ~2.5).
- Thermal Stability : Analogs with rigid aromatic substituents (e.g., Y203-8013) or morpholine/piperazine rings (e.g., 5a1, 5a5) exhibit higher melting points (>180°C), indicating strong intermolecular interactions. The target compound’s melting point is unreported but may trend similarly due to aromatic stacking .
Biological Activity
N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C23H19N3O
- Molecular Weight : 353.4 g/mol
- Structural Components :
- A quinoline core
- A pyridine ring
- An amide functional group
- A phenylethyl substituent
This structural arrangement is crucial for its biological activity, influencing its interaction with various molecular targets within biological systems.
The biological effects of this compound are primarily attributed to:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, thereby disrupting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways involved in disease progression.
- DNA Interaction : Potential binding to DNA or RNA may interfere with essential cellular functions, leading to apoptosis or cell cycle arrest.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens:
| Microorganism | Activity Level |
|---|---|
| Plasmodium falciparum | Low nanomolar activity |
| Mycobacterium tuberculosis | High activity |
| Staphylococcus aureus | Moderate activity |
Studies indicate that derivatives of quinoline carboxamides exhibit moderate potency against Plasmodium falciparum, suggesting potential applications in malaria treatment . Additionally, it has shown efficacy against Mycobacterium tuberculosis, outperforming traditional antibiotics in some cases .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies, revealing:
- Cytotoxic Effects : It induces cytotoxicity in multiple cancer cell lines, with a dose-dependent reduction in cell viability.
- Mechanisms of Action : The specific pathways involved may include apoptosis induction and cell cycle arrest, although detailed mechanisms are still under investigation .
Comparative Analysis with Related Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Key Features |
|---|---|
| 2-phenylquinoline-4-carboxamide | Lacks both the pyridine and phenylethyl groups; different activity. |
| N-(3-pyridyl)-2-(quinolin-4-yloxy)acetamide | Investigated for neuroprotective effects; varied biological activity. |
| N-(1-naphthalenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Contains a naphthalene instead of phenylethyl; differing properties. |
This table illustrates how specific functional groups influence the biological activity of these compounds, underscoring the importance of structural specificity in drug design .
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of this compound:
- Antimycobacterial Evaluation : In vitro studies revealed that this compound exhibits high activity against Mycobacterium tuberculosis, indicating its potential as a therapeutic agent for tuberculosis .
- Inhibition Studies : Research indicated that the compound inhibits photosynthetic electron transport (PET) in spinach chloroplasts, with an IC50 value demonstrating significant inhibitory effects .
- Cancer Cell Line Studies : Various cancer cell lines were treated with this compound, showing promising results in reducing cell proliferation rates, suggesting a potential role as an anticancer agent .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for N-(1-phenylethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and what reaction conditions optimize yield? A: The compound is typically synthesized via a multi-step protocol. A quinoline-4-carboxylic acid derivative is first activated using coupling reagents like PyBOP in DMF, followed by reaction with 1-phenylethylamine. For example, in analogous syntheses, 2-(pyridin-4-yl)quinoline-4-carboxylic acid is converted to its acyl chloride using thionyl chloride, then coupled with the amine in dichloromethane/triethylamine. Yields (~50-60%) are optimized by controlling stoichiometry (1:1.1 molar ratio of acid to amine) and reaction time (2–24 hours). Purification via flash chromatography (e.g., 70% ethyl acetate/dichloromethane) ensures product isolation .
Structural Characterization
Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A: Key methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.2–8.8 ppm, quinoline carbons at ~165 ppm for the amide carbonyl) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H] ~428 m/z for analogous compounds) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between quinoline and pyridine rings) and hydrogen-bonding networks .
Advanced Synthesis Challenges
Q: What side reactions or impurities are common during synthesis, and how are they addressed? A: Common issues include:
- Byproduct Formation : Hydrolysis of the acyl chloride intermediate or incomplete coupling. Mitigated by strict anhydrous conditions and excess amine .
- Storage Instability : Some quinoline carboxamides degrade in organic solvents; lyophilization or storage under inert atmosphere (argon) preserves integrity .
- Purification : Column chromatography with silica gel (30–50 µm) and gradient elution (e.g., 30–70% ethyl acetate/hexane) removes unreacted starting materials .
Biological Activity Profiling
Q: How can researchers evaluate this compound’s potential as a cytochrome P450 inhibitor? A: Use enzyme inhibition assays with recombinant CYP isoforms (e.g., CYP2C9):
- Incubate the compound with CYP2C9 and a fluorescent probe substrate (e.g., diclofenac).
- Measure metabolite formation via LC-MS/MS. IC values <10 µM suggest strong inhibition. Compare with positive controls (e.g., sulfaphenazole) .
- Kinetic Studies : Determine inhibition mechanism (competitive/uncompetitive) using Lineweaver-Burk plots .
Resolving Data Contradictions
Q: How should conflicting bioactivity data (e.g., varying IC values across studies) be addressed? A: Follow these steps:
- Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Consistency : Standardize protocols (e.g., substrate concentration, incubation time) .
- Solubility Check : Use DMSO stocks (<0.1% final concentration) to avoid aggregation .
- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
